molecular formula C27H23N3O5S B2917740 N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370852-31-6

N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No. B2917740
M. Wt: 501.56
InChI Key: YWFYBZPFLQDVPH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H23N3O5S and its molecular weight is 501.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of similar amide-containing derivatives has revealed insights into their potential applications. For example, studies on isoquinoline derivatives demonstrate their ability to form gels and crystalline salts upon treatment with different acids, highlighting their versatile chemical behavior and potential applications in material science and drug formulation. These compounds' fluorescence properties upon interaction with different agents suggest potential uses in fluorescent tagging and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

Several studies have focused on synthesizing novel sulfonamide derivatives, including compounds structurally related to the queried compound, to evaluate their cytotoxic activities against various cancer cell lines. These efforts have identified compounds with potent anticancer properties, suggesting the potential of such molecules in developing new anticancer therapies. For instance, certain sulfonamide derivatives have demonstrated significant potency against breast cancer and colon cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Agents

Research into quinazoline analogues has shown that these compounds can be potent antimicrobial agents. The synthesis and characterization of new quinazolines as potential antimicrobial agents have provided insights into their effectiveness against a range of bacterial and fungal pathogens. This highlights the role of such compounds in addressing the growing concern of antimicrobial resistance and the need for new antimicrobials (Desai, Shihora, & Moradia, 2007).

Neuroprotective and Antiviral Effects

Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating neurological conditions like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential as neuroprotective agents. The decrease in viral load and increase in survival rates in treated models indicate the therapeutic potential of these compounds in viral encephalitis and possibly other neurodegenerative disorders (Ghosh et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S/c1-15(31)16-5-8-18(9-6-16)29-24(33)13-36-27-19(12-28)25(26-20(30-27)3-2-4-21(26)32)17-7-10-22-23(11-17)35-14-34-22/h5-11,25,30H,2-4,13-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFYBZPFLQDVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

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